molecular formula C7H13NO B6603772 1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane CAS No. 2866335-80-8

1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane

Cat. No. B6603772
CAS RN: 2866335-80-8
M. Wt: 127.18 g/mol
InChI Key: XAOLRFCYZSMNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methoxymethyl)-2-azabicyclo[3.1.0]hexane, also known as MABH, is a cyclic organic compound with a molecular formula of C7H14NO. It is a heterocyclic compound that contains a nitrogen atom and a methyl group attached to the nitrogen atom. MABH is a key intermediate in the synthesis of several pharmaceuticals, due to its ability to undergo various chemical reactions. In addition, MABH has been used in various scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane has been used in a variety of scientific research applications. One such application is in the field of enzymology. This compound has been used to study the mechanism of action of various enzymes, such as the enzyme alcohol dehydrogenase. This compound has also been used to study the mechanism of action of various hormones, such as insulin. In addition, this compound has been used to study the biochemical and physiological effects of various drugs, such as antifungal drugs.

Mechanism of Action

1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane is believed to act as an inhibitor of certain enzymes, such as alcohol dehydrogenase. The mechanism of action of this compound is not fully understood, but it is believed to involve the formation of a covalent bond between the nitrogen atom of this compound and the active site of the enzyme. This covalent bond prevents the enzyme from catalyzing its reaction, thus inhibiting its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the application. In the field of enzymology, this compound has been shown to inhibit the activity of certain enzymes, such as alcohol dehydrogenase. In the field of hormone research, this compound has been shown to inhibit the action of certain hormones, such as insulin. In addition, this compound has been shown to have antifungal effects, as well as anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be stored for extended periods of time without degradation. In addition, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, this compound is relatively expensive, making it cost-prohibitive for some laboratory experiments.

Future Directions

The future of 1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane research is promising. One potential area of research is the development of new synthesis methods for this compound. In addition, this compound could be used in the development of new drugs, such as antifungal drugs. Furthermore, this compound could be used in the development of new enzymes, such as alcohol dehydrogenase. Finally, this compound could be used in the development of new hormones, such as insulin, as well as in the development of new biochemical and physiological studies.

Synthesis Methods

1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane can be synthesized by a variety of methods, including the use of a Grignard reagent. The Grignard reagent is a chemical compound that is composed of a metal atom, usually magnesium, and a halogen atom, such as chlorine or bromine. The Grignard reagent is reacted with a ketone or aldehyde to form a tertiary alcohol. This alcohol can then be reacted with an alkyl halide, such as bromoethane, to form this compound. Another method of synthesis involves the use of a palladium-catalyzed reaction of an alkyne and an alkyl halide. This reaction forms a cyclopropane, which can then be hydrolyzed to form this compound.

properties

IUPAC Name

1-(methoxymethyl)-2-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-9-5-7-4-6(7)2-3-8-7/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOLRFCYZSMNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CC1CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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